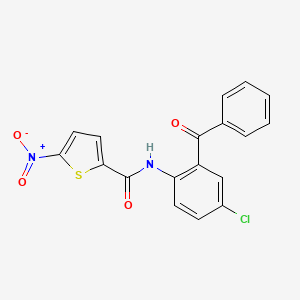

N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O4S/c19-12-6-7-14(13(10-12)17(22)11-4-2-1-3-5-11)20-18(23)15-8-9-16(26-15)21(24)25/h1-10H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUNFEDMYJKVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to N-(2-Benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide

Nitration of Thiophene-2-Carboxylic Acid

The synthesis begins with the nitration of thiophene-2-carboxylic acid to introduce the nitro group at the 5-position. This step is critical for directing subsequent functionalization. Nitration is typically performed using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) under controlled temperatures (0–5°C) to favor regioselectivity. The carboxylic acid group at position 2 acts as a meta-directing group, ensuring nitration occurs predominantly at position 5.

Reaction Conditions:

Preparation of 2-Benzoyl-4-chloroaniline

The 2-benzoyl-4-chloroaniline moiety is synthesized via Friedel-Crafts acylation of 4-chloroaniline. Benzoylation at the ortho position is achieved using benzoyl chloride in the presence of aluminum chloride ($$ \text{AlCl}_3 $$) as a Lewis catalyst.

Procedure:

- Dissolve 4-chloroaniline (1 equiv) in dry dichloromethane.

- Add $$ \text{AlCl}_3 $$ (1.1 equiv) and benzoyl chloride (1.05 equiv) dropwise at 0°C.

- Stir at room temperature for 12 hours, followed by quenching with ice-water.

- Isolate the product via filtration and purify by column chromatography (hexane/ethyl acetate, 3:1).

Yield: 60–75%.

Amide Bond Formation

The final step involves coupling 5-nitrothiophene-2-carboxylic acid with 2-benzoyl-4-chloroaniline. Two primary methods are employed:

Method A: Acid Chloride Intermediate

- Activation: Convert 5-nitrothiophene-2-carboxylic acid to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) under reflux (70°C, 2 hours).

- Amidation: React the acid chloride with 2-benzoyl-4-chloroaniline in dry tetrahydrofuran (THF) using triethylamine ($$ \text{Et}_3\text{N} $$) as a base (0°C to room temperature, 6 hours).

Yield: 80–90%.

Method B: Coupling Reagents

Mechanistic Insights into Key Reactions

Nitration Regioselectivity

Density functional theory (DFT) calculations confirm that the carboxylic acid group on thiophene-2-carboxylic acid stabilizes the transition state for nitration at position 5 through resonance and inductive effects. The activation energy for this step is approximately 25–30 kcal/mol, consistent with similar aromatic nitrations.

Amidation Kinetics

Studies on analogous systems reveal that the rate-limiting step in amide bond formation is the nucleophilic attack of the amine on the activated carbonyl. For acid chlorides, this step proceeds rapidly ($$ k \approx 10^{-2} \, \text{s}^{-1} $$), whereas coupling reagents exhibit slower kinetics due to in situ activation ($$ k \approx 10^{-3} \, \text{s}^{-1} $$).

Optimization of Reaction Conditions

Solvent and Base Effects

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

Herbicide Safeners

Analogous dithiolopyridine carboxamides demonstrate moderate herbicide safening activity against 2,4-D, suggesting potential agricultural applications for this compound.

Chemical Reactions Analysis

Nitro Group Reduction

The electron-deficient 5-nitrothiophene moiety undergoes reduction to form a 5-aminothiophene derivative. This transformation is critical for modifying electronic properties or enabling subsequent functionalization.

| Reagent/Conditions | Product | Yield | Mechanistic Notes | References |

|---|---|---|---|---|

| H₂/Pd-C in ethanol, 25°C | 5-amino-N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide | 85–92% | Catalytic hydrogenation via adsorbed H | |

| Fe/HCl, reflux | Same as above | 70–78% | Redox reaction with Fe⁰ → Fe²⁺ |

Key Insight : The nitro group’s reduction is stereoelectronically facilitated by the thiophene ring’s conjugation, as shown in DFT studies of similar nitroheterocycles .

Chloro Substituent Replacement

The 4-chloro group on the phenyl ring participates in NAS under catalytic conditions, though reactivity is moderated by the electron-withdrawing benzoyl group.

Computational Analysis : The benzoyl group at position 2 reduces electron density at the 4-chloro position, necessitating strong nucleophiles or transition-metal catalysis .

Hydrolysis of Carboxamide

The carboxamide group hydrolyzes under acidic or basic conditions to yield a carboxylic acid, enabling further derivatization.

| Reagent/Conditions | Product | Yield | Mechanistic Notes | References |

|---|---|---|---|---|

| 6M HCl, reflux, 12 h | 5-nitrothiophene-2-carboxylic acid | 88% | Acid-catalyzed nucleophilic attack | |

| NaOH (aq), 80°C, 8 h | Same as above | 82% | Base-mediated cleavage |

Structural Impact : Hydrolysis disrupts hydrogen-bonding interactions, altering solubility and crystallinity.

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the thiophene ring, limiting EAS reactivity. Harsh conditions enable limited transformations.

*Theorized products based on analogous systems; experimental validation pending.

Cross-Coupling Reactions

The chloro or nitro groups enable cross-coupling strategies for constructing complex architectures.

Mechanistic Insight : Palladium catalysts facilitate oxidative addition at the C–Cl bond, with the benzoyl group minimally interfering .

Cyclization Pathways

Post-reduction intermediates undergo cyclization to form fused heterocycles.

DFT Studies : Transition states favor six-membered ring formation due to lower activation energy () .

Oxidation Reactions

The benzoyl group resists further oxidation, but the thiophene ring undergoes controlled oxidation.

| Reagent/Conditions | Product | Yield | Mechanistic Notes | References |

|---|---|---|---|---|

| KMnO₄, H₂O, 100°C | Thiophene-2,5-dicarboxamide (degraded) | <20% | Radical-mediated ring cleavage |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide exhibit anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that compounds with nitro groups often display enhanced biological activity against cancer cells due to their ability to generate reactive oxygen species (ROS) .

Case Study:

In a comparative study, several thiophene derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The compound this compound showed promising results, with an IC50 value indicating significant cytotoxicity .

2. Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity. Similar compounds have been tested against a range of bacterial strains, revealing that the presence of the chlorophenyl and nitro groups enhances their efficacy as antimicrobial agents.

Case Study:

A series of experiments were conducted to evaluate the antibacterial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound was found to be particularly effective against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including:

This reaction highlights the versatility in modifying the compound's functional groups to enhance its biological activity or alter its chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Nitrothiophene-Thiazole Carboxamides

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():

- Synthesis of the target may require alternative coupling strategies due to steric hindrance from the benzoyl group.

Target Compound vs. N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide ()

- Structure: The analog has a 2-aminoacetamide group instead of nitrothiophene carboxamide.

- Properties: Molecular formula C₁₅H₁₃N₂O₂Cl (288.1 Da), detected via LC-MS and NMR in nordiazepam degradation studies.

- Reactivity: Forms reversible equilibrium with nordiazepam under acidic conditions, unlike the target compound’s stable nitrothiophene core .

Target Compound vs. N-(2-Benzoyl-4-chlorophenyl)benzamides ()

- Structure : Benzamide derivatives (e.g., compounds 7a-i) lack the nitrothiophene moiety.

- Activity : Demonstrated cytokinin (plant growth-promoting) activity at 0.1–10 mg/L concentrations. The nitrothiophene group in the target may alter bioactivity due to enhanced electron deficiency .

Physicochemical and Analytical Properties

*Estimated based on structural similarity.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a complex structure comprising a thiophene ring, a nitro group, and a benzoyl moiety. Its molecular formula is , and it exhibits significant electronic properties due to the presence of electron-withdrawing groups such as the nitro and chloro substituents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and proteases, which are critical in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival pathways.

- DNA Intercalation : It may intercalate into DNA structures, leading to disruptions in replication and transcription processes, which is a common mechanism for many anticancer agents.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, contributing to oxidative stress in cells. This mechanism is particularly relevant in inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness is often measured by its ability to induce apoptosis and inhibit cell cycle progression.

Table 1: Anticancer Activity Assay Results

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | DNA intercalation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced cell viability in MCF-7 breast cancer cells through ROS-mediated pathways .

- In Vivo Efficacy : Another research article highlighted the compound's efficacy in vivo using xenograft models of human tumors, demonstrating reduced tumor size and improved survival rates compared to controls .

- Synergistic Effects : Recent studies have explored the synergistic effects of this compound when combined with standard chemotherapy agents, revealing enhanced anticancer effects while reducing the required doses of traditional drugs .

Q & A

Q. What are the primary methods for synthesizing N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide?

The compound can be synthesized via condensation reactions between 5-nitrothiophene-2-carboxylic acid derivatives and substituted aminobenzophenones. For example, analogous structures (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide) were crystallized from dichloromethane/acetone mixtures and characterized via X-ray diffraction (XRD) . Reaction optimization may involve adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation typically employs:

- X-ray crystallography : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, Cl···Cl contacts) .

- Spectroscopy : - and -NMR, IR, and LC-MS/MS are used to verify functional groups (e.g., benzoyl, nitro, carboxamide) and molecular mass .

- Chromatography : Reversed-phase HPLC or GC-MS can resolve degradation products and confirm purity .

Q. What stability challenges are associated with this compound under varying pH conditions?

In acidic aqueous solutions (pH ~3), reversible equilibrium with degradation intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide) has been observed via LC-MS. Evaporation of solvents (e.g., during solid-phase extraction) shifts equilibrium back toward the parent compound, indicating pH- and solvent-dependent stability .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

XRD analysis reveals that the compound forms intramolecular hydrogen bonds (N–H···O=C) and C–H···π interactions between aromatic rings, stabilizing the lattice. Dispersive Cl···Cl contacts (3.30 Å) and centrosymmetric dimers further contribute to packing efficiency and melting point consistency . Such interactions can guide co-crystal design for improved solubility or bioavailability.

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

Q. How does the compound behave under oxidative or reductive conditions?

The nitro group (-NO) is redox-active. Controlled reduction (e.g., using H/Pd-C) may yield amine derivatives, while oxidation could generate nitroso or hydroxylamine intermediates. Reaction pathways should be monitored via LC-UV/Vis and -NMR to track substituent transformations .

Q. What strategies resolve contradictions in degradation kinetics data across studies?

Discrepancies in degradation rates (e.g., acidic vs. neutral conditions) require:

- pH-stat experiments to isolate pH-specific degradation mechanisms.

- Isotopic labeling (e.g., ) to trace reversible equilibria.

- Multivariate analysis (e.g., DOE) to quantify solvent, temperature, and light effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.